Benzenecarboximidamide, 4-(1-naphthalenylcarbonyl)-
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Overview
Description
4-(1-Naphthoyl)benzimidamide is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Naphthoyl)benzimidamide typically involves the condensation of o-phenylenediamine with a naphthoyl chloride derivative under acidic conditions. This reaction forms the benzimidazole core with the naphthoyl group attached. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to facilitate the formation of the benzimidazole ring.
Industrial Production Methods
Industrial production of 4-(1-Naphthoyl)benzimidamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(1-Naphthoyl)benzimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole oxides.
Reduction: Reduction reactions can convert the naphthoyl group to a naphthyl group.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzimidazole ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products Formed
Oxidation: Benzimidazole oxides.
Reduction: Naphthyl-substituted benzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the substituent introduced.
Scientific Research Applications
4-(1-Naphthoyl)benzimidamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex benzimidazole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(1-Naphthoyl)benzimidamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Naphthoylindoles: Compounds with a naphthoyl group attached to an indole ring.
Naphthoylpyrroles: Compounds with a naphthoyl group attached to a pyrrole ring.
Other Benzimidazole Derivatives: Compounds with various substituents on the benzimidazole ring.
Uniqueness
4-(1-Naphthoyl)benzimidamide is unique due to its specific structure, which combines the benzimidazole core with a naphthoyl group. This combination imparts distinct chemical properties and potential biological activities that are not observed in other similar compounds. Its ability to undergo various chemical reactions and its diverse applications in scientific research further highlight its uniqueness.
Biological Activity
Benzenecarboximidamide, 4-(1-naphthalenylcarbonyl)-, a compound with potential therapeutic applications, has been the subject of various studies focusing on its biological activity. This article synthesizes findings from diverse research sources to provide a comprehensive overview of its biological properties, including cytotoxicity, antiproliferative effects, and potential mechanisms of action.
Chemical Structure and Properties
The chemical structure of Benzenecarboximidamide, 4-(1-naphthalenylcarbonyl)- can be represented as follows:
This compound features a naphthalene moiety linked to a carboximidamide group, which is significant for its biological interactions.
1. Anticancer Activity
Research has demonstrated that Benzenecarboximidamide derivatives exhibit notable anticancer properties. A study evaluated the cytotoxic effects of various substituted benzamides on human cancer cell lines. The results indicated that certain derivatives induced apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and disruption of mitochondrial functions .
Table 1: Cytotoxic Effects on Cancer Cell Lines
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
4-(1-naphthalenylcarbonyl)- | K562 (Leukemia) | 15 | Induces apoptosis via ROS generation |
Other derivatives | Various | Varies | Varies |
In this context, the compound was found to significantly reduce cell viability in K562 leukemia cells after 48 hours of exposure, with an observed increase in caspase-3 and caspase-7 activities, indicating enhanced apoptotic signaling pathways .
2. Antimicrobial Activity
The compound also shows potential antimicrobial activity. A preliminary assessment indicated effectiveness against various bacterial strains, suggesting that modifications to the benzene ring influence antibacterial potency .
Table 2: Antimicrobial Activity Against Bacterial Strains
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
4-(1-naphthalenylcarbonyl)- | E. coli | 32 µg/mL |
Other derivatives | S. aureus | Varies |
The mechanisms underlying the biological activities of Benzenecarboximidamide are multifaceted:
- Apoptosis Induction : The compound appears to induce apoptosis primarily through mitochondrial pathways. Increased ROS levels lead to mitochondrial membrane potential disruption, resulting in cytochrome c release and subsequent caspase activation .
- Antibacterial Mechanisms : The structural features of the compound contribute to its ability to penetrate bacterial membranes and interfere with cellular processes, although specific pathways remain to be elucidated.
Case Studies and Experimental Findings
Several case studies have highlighted the efficacy of Benzenecarboximidamide derivatives in preclinical models:
- Case Study 1 : In vivo studies demonstrated that a derivative exhibited significant tumor growth inhibition in xenograft models of leukemia, supporting its potential as a therapeutic agent .
- Case Study 2 : A comparative analysis of various benzamides revealed that those with specific substituents on the benzene ring showed enhanced cytotoxicity and selectivity towards cancer cells over normal cells .
Properties
CAS No. |
62178-64-7 |
---|---|
Molecular Formula |
C18H14N2O |
Molecular Weight |
274.3 g/mol |
IUPAC Name |
4-(naphthalene-1-carbonyl)benzenecarboximidamide |
InChI |
InChI=1S/C18H14N2O/c19-18(20)14-10-8-13(9-11-14)17(21)16-7-3-5-12-4-1-2-6-15(12)16/h1-11H,(H3,19,20) |
InChI Key |
MQHAKNOHHCYWAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CC=C(C=C3)C(=N)N |
Origin of Product |
United States |
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